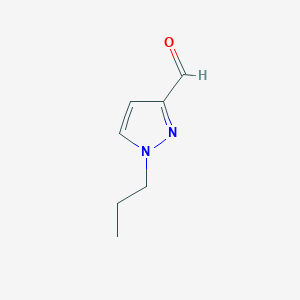

1-propyl-1H-pyrazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

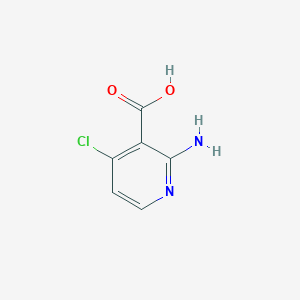

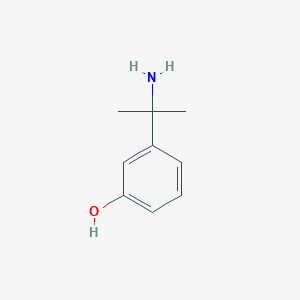

“1-propyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-propyl-1H-pyrazole-3-carbaldehyde”, has been a subject of interest in many studies . Various methods have been used for their synthesis, including the Vilsmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods .

Molecular Structure Analysis

The InChI code for “1-propyl-1H-pyrazole-3-carbaldehyde” is 1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives, including “1-propyl-1H-pyrazole-3-carbaldehyde”, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .

Physical And Chemical Properties Analysis

“1-propyl-1H-pyrazole-3-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 138.17 .

Applications De Recherche Scientifique

Medicinal Chemistry: Potential Therapeutic Applications

“1-propyl-1H-pyrazole-3-carbaldehyde” has been identified as a core structure in the synthesis of various pharmacologically active compounds. Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This compound could serve as a precursor in the development of new therapeutic agents targeting these areas.

Chemical Synthesis: Building Block for Heterocyclic Compounds

In chemical synthesis, “1-propyl-1H-pyrazole-3-carbaldehyde” is a valuable intermediate for constructing more complex heterocyclic structures. It can undergo various chemical reactions, such as cycloadditions and condensations, to form diverse heterocyclic compounds that are essential in medicinal chemistry and material science .

Material Science: Functional Materials Development

The pyrazole moiety is integral in the design of functional materials due to its ability to engage in π-π interactions and hydrogen bonding. “1-propyl-1H-pyrazole-3-carbaldehyde” could be utilized in creating novel materials with specific electronic, optical, or mechanical properties, which are crucial in developing advanced technologies .

Biological Research: Study of Bioactive Molecules

This compound’s derivatives have shown significant bioactivity, making them suitable for biological studies related to enzyme inhibition, receptor binding, and gene expression modulation. Researchers can use “1-propyl-1H-pyrazole-3-carbaldehyde” to synthesize derivatives for these studies, contributing to our understanding of biological processes and disease mechanisms .

Environmental Science: Eco-friendly Pesticides

Given its potential herbicidal activity, “1-propyl-1H-pyrazole-3-carbaldehyde” could be explored for developing environmentally friendly pesticides. Its derivatives may offer a safer alternative to traditional chemicals, reducing the environmental impact and promoting sustainable agriculture practices .

Agriculture: Plant Growth Regulation

The pyrazole ring is present in many compounds with plant growth-regulating properties. “1-propyl-1H-pyrazole-3-carbaldehyde” could be a starting point for synthesizing new agrochemicals aimed at improving crop yield and resistance to diseases, thus supporting global food security efforts .

Orientations Futures

The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .

Propriétés

IUPAC Name |

1-propylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRQWOQUTNBRGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrazole-3-carbaldehyde | |

CAS RN |

1006349-16-1 |

Source

|

| Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.